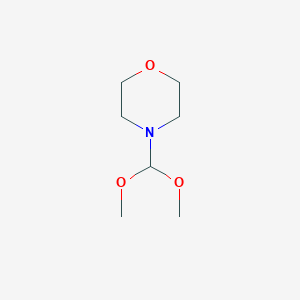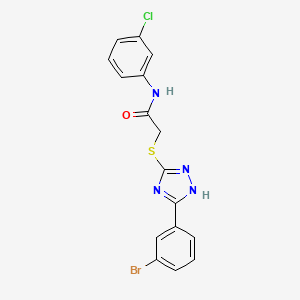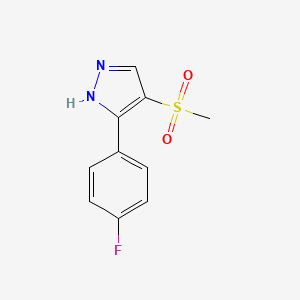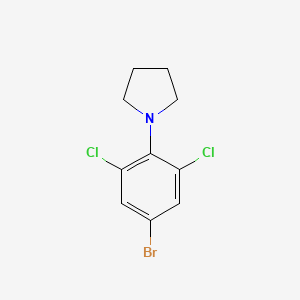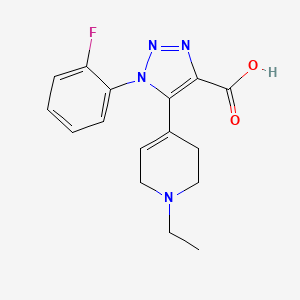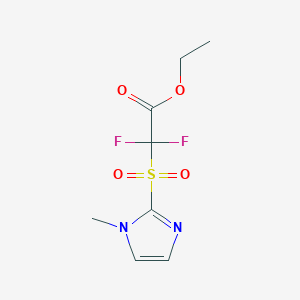![molecular formula C11H13F3N6 B11781244 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is a heterocyclic compound that contains a trifluoromethyl group, a triazolo[1,5-a]pyrimidine ring, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
Industrial production methods for this compound may involve scale-up of the microwave-assisted synthesis or other high-throughput synthetic techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolo[1,5-a]pyrimidine ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazolo[1,5-a]pyrimidine ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and appropriate catalysts or additives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学的研究の応用
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its potential as a pharmacophore.
Industry: The compound finds applications in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the triazolo[1,5-a]pyrimidine ring can engage in hydrogen bonding and π-π interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine: This compound shares the triazolo[1,5-a]pyrimidine core but lacks the trifluoromethyl group and piperidine moiety.
1-(5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-ylamine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group, triazolo[1,5-a]pyrimidine ring, and piperidine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13F3N6 |
|---|---|
分子量 |
286.26 g/mol |
IUPAC名 |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-4-amine |
InChI |
InChI=1S/C11H13F3N6/c12-11(13,14)8-5-9(19-3-1-7(15)2-4-19)20-10(18-8)16-6-17-20/h5-7H,1-4,15H2 |
InChIキー |
XTBLHWLDXCGLRQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C2=CC(=NC3=NC=NN23)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781173.png)

![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
